Acetyl Isoniazid-d4

Catalog No.
S895846
CAS No.
1330169-81-7
M.F
C8H9N3O2
M. Wt
183.203
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetyl Isoniazid-d4

CAS Number

1330169-81-7

Product Name

Acetyl Isoniazid-d4

IUPAC Name

N'-acetyl-2,3,5,6-tetradeuteriopyridine-4-carbohydrazide

Molecular Formula

C8H9N3O2

Molecular Weight

183.203

InChI

InChI=1S/C8H9N3O2/c1-6(12)10-11-8(13)7-2-4-9-5-3-7/h2-5H,1H3,(H,10,12)(H,11,13)/i2D,3D,4D,5D

InChI Key

CVBGNAKQQUWBQV-QFFDRWTDSA-N

SMILES

CC(=O)NNC(=O)C1=CC=NC=C1

Synonyms

2-Acetylhydrazide-4-pyridinecarboxylic Acid-d4; 1-Acetyl-2-isonicotinoylhydrazine-d4; Acetylisoniazide-d4; N-Acetyl-N’-isonicotinoylhydrazine-d4; N-Acetylisoniazid-d4; N-Acetylisonicotinylhydrazide-d4; N-Monoacetylisoniazid-d4; NSC 36084-d4;

Internal Standard for Quantifying Isoniazid and Acetyl Isoniazid:

Acetyl Isoniazid-d4 (AcINH-d4) is a valuable tool in scientific research due to its application as an internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. Isoniazid, a medication used to treat tuberculosis, is metabolized in the body to Acetyl Isoniazid (AcINH) []. Measuring the concentration of both Isoniazid and AcINH in biological samples, like urine, helps researchers understand the body's processing of the drug and assess potential treatment effectiveness [].

AcINH-d4, a deuterium-labeled version of AcINH, possesses identical chemical properties to AcINH except for the presence of four deuterium atoms replacing hydrogen atoms in its molecule. This slight modification allows AcINH-d4 to behave similarly to AcINH during the LC-MS/MS analysis but produces a distinct mass spectral peak. This distinct peak differentiates the internal standard from the analyte (Isoniazid and AcINH) in the sample, enabling researchers to accurately quantify their concentrations [, ].

Advantages of Using AcINH-d4 as an Internal Standard:

  • Improved Accuracy: AcINH-d4 experiences minimal variations during sample preparation and analysis, unlike the analyte, which might be affected by various factors. This consistent behavior of the internal standard allows for correction of potential matrix effects and instrumental variations, leading to more accurate quantification of Isoniazid and AcINH [, ].
  • Enhanced Sensitivity: The distinct mass spectral peak of AcINH-d4 minimizes background noise and interference from other compounds present in the sample. This leads to improved signal-to-noise ratio and consequently, increased sensitivity in detecting Isoniazid and AcINH [, ].

Acetyl Isoniazid-d4 is a deuterated derivative of Acetyl Isoniazid, a compound that is primarily known for its role in tuberculosis treatment. This compound features a molecular formula of C8_{8}H8_{8}N4_{4}O and is characterized by the presence of deuterium atoms, which replace hydrogen atoms in the molecular structure. The incorporation of deuterium enhances the stability and tracking ability of the compound in biological studies, making it useful for pharmacokinetic and metabolic research.

Acetyl Isoniazid-d4 itself is not likely to have a specific mechanism of action. It serves as a labeled surrogate for studying the metabolism of Isoniazid. Isoniazid's mechanism of action against tuberculosis involves inhibiting the Mycobacterium tuberculosis enzyme KatG, which is crucial for bacterial growth.

  • Potential toxicity: Isoniazid can cause side effects like nerve damage in high doses. Acetyl Isoniazid-d4 might share similar toxicity concerns, although likely at a lower level due to its reduced concentration during metabolic processes.
  • Handling: As with any laboratory chemical, following safe handling practices is recommended, including wearing appropriate personal protective equipment.
, primarily involving acetylation and hydrolysis. The acetylation reaction occurs when isoniazid is treated with an acetylating agent, leading to the formation of Acetyl Isoniazid-d4. This process can be catalyzed by enzymes such as Rv2170, which facilitates the conversion of isoniazid to its acetylated form.

Subsequent hydrolysis can break down Acetyl Isoniazid-d4 into isonicotinic acid and acetylhydrazine. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are commonly employed to analyze these transformations and confirm product identities .

Acetyl Isoniazid-d4 exhibits significant biological activity, particularly in its role as an anti-tuberculosis agent. Its mechanism involves inhibiting mycobacterial cell wall synthesis by targeting the enzyme involved in mycolic acid biosynthesis. The deuterated form allows for more precise tracking of metabolic pathways and interactions within biological systems, enhancing our understanding of drug metabolism and efficacy against tuberculosis .

The synthesis of Acetyl Isoniazid-d4 typically involves the following steps:

  • Starting Material: Begin with isoniazid as the primary substrate.
  • Deuteration: Introduce deuterated acetic anhydride or acetyl chloride to the reaction mixture.
  • Reaction Conditions: Conduct the reaction under controlled temperature and pH to favor acetylation.
  • Purification: Isolate the product using techniques such as recrystallization or chromatography to obtain pure Acetyl Isoniazid-d4.

This method allows for high yields of the desired compound while maintaining structural integrity .

Acetyl Isoniazid-d4 has several applications, including:

  • Pharmacokinetic Studies: Used to investigate drug absorption, distribution, metabolism, and excretion (ADME) in clinical settings.
  • Metabolic Pathway Analysis: Serves as a tracer in studies examining metabolic pathways related to tuberculosis treatment.
  • Drug Resistance Research: Helps in understanding mechanisms of drug resistance through its interactions with metabolic enzymes .

Interaction studies involving Acetyl Isoniazid-d4 focus on its binding affinity with various enzymes and proteins associated with drug metabolism. These studies often utilize techniques like mass spectrometry to assess how Acetyl Isoniazid-d4 interacts with key metabolic enzymes such as N-acetyltransferases and their role in drug resistance mechanisms .

Several compounds share structural similarities with Acetyl Isoniazid-d4. Below is a comparison highlighting their uniqueness:

CompoundStructure CharacteristicsUnique Features
IsoniazidContains a hydrazide groupFirst-line anti-tuberculosis drug
Acetyl IsoniazidAcetylated form of isoniazidIntermediate product in drug metabolism
Deuterated IsoniazidContains deuterium instead of hydrogenEnhanced tracking in biological studies
Isonicotinic AcidCarboxylic acid derivativeMetabolite of isoniazid, less active

Acetyl Isoniazid-d4 stands out due to its enhanced stability and utility in tracing metabolic processes, making it particularly valuable for research applications focused on tuberculosis treatment and drug resistance mechanisms .

XLogP3

-0.4

Dates

Modify: 2024-04-14

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